Comparative Lipophilicity of Aryloxyethanesulfonyl Chlorides
The calculated LogP value for 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is 1.89 . This is lower than that of its 5-bromo-substituted analog (XLogP3 = 2.9) and its 4-chloro-substituted analog (XLogP3 = 2.9), both of which are more lipophilic [1][2]. The difference in LogP of approximately 1.0 log unit indicates a significant difference in hydrophobicity, which can affect membrane permeability, solubility, and off-target binding.
ΔLogP ≈ -1.0 vs. bromo and chloro analogs (LogP ~2.9)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.89 (calculated) |
| Comparator Or Baseline | 2-(5-Bromo-2,3-difluorophenoxy)ethane-1-sulfonyl chloride: XLogP3 = 2.9; 2-(4-Chloro-2,3-difluorophenoxy)ethane-1-sulfonyl chloride: XLogP3 = 2.9 |
| Quantified Difference | ΔLogP ≈ -1.0 |
| Conditions | Calculated values; target compound LogP from vendor datasheet, comparator XLogP3 values from chemical database listings. |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and a reduced risk of non-specific binding, making this compound a preferred starting point for developing drug candidates with favorable pharmacokinetic profiles.
- [1] Kuujia. 2-(5-Bromo-2,3-difluorophenoxy)ethane-1-sulfonyl chloride (CAS 1701510-83-9) Product Page. Accessed 2026. View Source
- [2] Kuujia. 2-(4-Chloro-2,3-difluorophenoxy)ethane-1-sulfonyl chloride (CAS 2024840-93-3) Product Page. Accessed 2026. View Source
